Octahydro-1-isopropyl-3H-2-benzopyran-3-one

Description

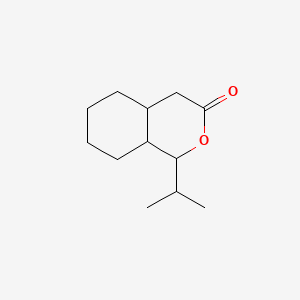

Structure

3D Structure

Properties

CAS No. |

84604-64-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-propan-2-yl-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |

InChI |

InChI=1S/C12H20O2/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h8-10,12H,3-7H2,1-2H3 |

InChI Key |

VODJLKMFVDDWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C2CCCCC2CC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Reaction

- Starting material: Sitolactone (decahydro-6a-methyl-cyclopenta[f]benzopyran-3,7-dione), a bicyclic lactone obtained by microbiological degradation of phytosterols (soy waste products).

- Organometallic reagent: Ethylmagnesium chloride or bromide (Grignard reagent) is used to add an ethyl group selectively to the lactone carbonyl.

| Parameter | Details |

|---|---|

| Solvent | Ethyl ether, isopropyl ether, tetrahydrofuran (THF), or methyltetrahydrofuran (MeTHF) |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | Between -50 °C and 0 °C, preferably -45 °C to -20 °C |

| Reaction time | 30 minutes to 2 hours, preferably 40 to 90 minutes |

The reaction yields an intermediate mixture of two isomers bearing a hydroxy group at position 5, which can be used without separation.

Oxidation of Hydroxy Intermediate

- The hydroxy intermediate is oxidized to a keto intermediate using trichloroisocyanuric acid (TCCA) or similar oxidants.

| Parameter | Details |

|---|---|

| Solvent | Acetone or mixtures with water or organic solvents |

| Oxidant | TCCA (0.5 to 5 equivalents, preferably 0.5 to 1.5) |

| Temperature | Around 0 °C to 25 °C |

| Reaction time | 30 minutes to 3 hours, preferably 45 minutes to 1.5 hours |

The progress is monitored by HPTLC or similar chromatographic methods to ensure complete conversion.

Cyclization to Form Benzopyranone Ring

- The keto intermediate undergoes cyclization to form the benzopyranone ring system.

| Parameter | Details |

|---|---|

| Solvent | Alcohols (methanol, ethanol, isopropanol, cyclohexanol) or mixtures with ethers, toluene, cyclohexane, or polar aprotic solvents (DMF, DMAc) |

| Catalyst | Basic catalysts such as KOH, NaOH, Na2CO3, or acid catalysts like HClO4, H2SO4, HCl |

| Temperature | 0 to 40 °C, preferably 10 to 30 °C |

| Reaction time | 1 to 4 hours, preferably 1.5 to 3 hours |

The reaction is preferably conducted in methanol/water with KOH as catalyst, often directly on the oxidation reaction mixture without isolation.

Reduction to Final Ketone

- The final step involves reduction of any remaining keto groups or intermediates using metal hydrides.

| Parameter | Details |

|---|---|

| Reducing agent | Sodium borohydride (preferred), lithium aluminum hydride, or potassium borohydride |

| Solvent | Alcohols (methanol, ethanol, isopropanol, cyclohexanol) or mixtures with ethers, chlorinated solvents, or polar aprotic solvents |

| Temperature | -10 to 40 °C, preferably 10 to 20 °C |

| Reaction time | 1 to 5 hours, preferably 2 to 3.5 hours |

| Molar ratio | 0.3 to 1.5 equivalents of hydride per mole of intermediate, preferably 0.35 to 0.9 |

The reaction mixture is worked up by phase separation, extraction, washing, drying, and concentration to isolate the product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| a | Grignard addition | Ethylmagnesium chloride/bromide | Ether, THF, MeTHF | -50 to 0 | 0.5-2 | Inert atmosphere, mixture of isomers |

| b | Oxidation | Trichloroisocyanuric acid (TCCA) | Acetone, water mixtures | 0 to 25 | 0.5-3 | Monitored by HPTLC |

| c | Cyclization | KOH or acid catalysts | Alcohols, ethers, toluene, DMF | 0 to 40 | 1-4 | Preferably KOH in methanol/water |

| d | Reduction | Sodium borohydride or other hydrides | Alcohols, ethers, chlorinated solvents | -10 to 40 | 1-5 | Molar ratio 0.3-1.5, preferably 0.35-0.9 |

Research Findings and Notes

- The starting material sitolactone is commercially available and derived from renewable sources (phytosterols), making the process sustainable.

- The organometallic addition is highly selective for the lactone carbonyl at position 3, with negligible reaction at position 7, avoiding the need for protection steps.

- The oxidation step using TCCA is efficient and mild, allowing good control over the formation of the keto intermediate.

- Cyclization under basic conditions in alcoholic solvents is effective and can be performed without isolating intermediates, improving process efficiency.

- Sodium borohydride reduction is preferred for safety and selectivity, with reaction conditions optimized to minimize side reactions and maximize yield.

- The overall process is amenable to scale-up due to mild conditions and commercially available reagents.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Octahydro-1-isopropyl-3H-2-benzopyran-3-one undergoes selective oxidation under controlled conditions. For example:

-

Chromium trioxide (CrO₃) in acidic media oxidizes the compound to form 1-isopropyl-3H-2-benzopyran-3,7-dione , introducing a second carbonyl group at the C7 position.

-

Potassium permanganate (KMnO₄) in aqueous alkaline conditions generates hydroxylated derivatives, though yields depend on temperature and reaction time.

Reduction Reactions

The ketone moiety is susceptible to reduction, enabling access to secondary alcohol derivatives:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces the carbonyl group to a secondary alcohol (octahydro-1-isopropyl-3H-2-benzopyran-3-ol) with >85% yield.

-

Catalytic hydrogenation using Pd/C under H₂ pressure (3 atm, 60°C) selectively reduces the ketone without affecting the bicyclic framework.

Nucleophilic Substitution and Ring-Opening Reactions

The compound participates in nucleophilic attacks at the carbonyl oxygen, leading to ring-opening or functionalization:

-

Reaction with methylamine in toluene under reflux conditions (24 hours) produces cis-1,2,3,3a,4,5,6,7,7a,8-decahydro-3a-(m-methoxyphenyl)-1-methyl-2,8-dioxoisoquinoline via nucleophilic addition and subsequent dehydration .

-

Phenethylamine analogs follow similar pathways, forming substituted isoquinoline derivatives with modified pharmacological profiles .

Comparative Reaction Table

Structural and Mechanistic Insights

Scientific Research Applications

Fragrance Industry Applications

Fragrance Enhancement

Octahydro-1-isopropyl-3H-2-benzopyran-3-one is primarily utilized in the fragrance industry due to its strong olfactory properties. It is known for imparting herbal, sweet, camphoraceous, woody, and green notes to perfumes and other scented products. The compound's ability to modify and enhance fragrance formulations makes it a valuable ingredient in various personal care products, including:

- Perfumes

- Colognes

- Fabric care products

- Personal hygiene items

Case Study: Fragrance Formulation

A study highlighted the use of octahydro compounds in perfume formulations where they significantly improved the overall scent profile. The incorporation of octahydro-1-isopropyl-3H-2-benzopyran-3-one led to a more balanced and appealing fragrance, showcasing its role as a key ingredient in modern perfumery .

Therapeutic Potential

Antimicrobial Properties

Recent research has indicated that compounds related to octahydro-1-isopropyl-3H-2-benzopyran-3-one exhibit antimicrobial activities. For instance, studies have shown that derivatives of benzopyran compounds demonstrate effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . This suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 2.5 | MRSA |

| Compound B | 1.25 | VRE |

| Octahydro Derivative | 0.625 | MRSA |

Market Trends and Future Directions

The demand for natural and synthetic fragrance ingredients is on the rise, driven by consumer preferences for unique scents and sustainable products. As such, octahydro-1-isopropyl-3H-2-benzopyran-3-one is positioned well within this market trend due to its favorable olfactory characteristics and potential health benefits.

Future Research Directions

Further research is needed to explore the full therapeutic potential of octahydro compounds, particularly in antimicrobial applications and their efficacy in clinical settings. Additionally, investigations into the environmental impact and safety profiles of these compounds will be essential as they gain traction in both the fragrance and pharmaceutical industries.

Mechanism of Action

The mechanism of action of octahydro-1-isopropyl-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Octahydro-1-isopropyl-3H-2-benzopyran-3-one with similar benzopyran derivatives from the evidence, focusing on substituent effects, spectral data, and physical properties.

Table 1: Key Properties of Benzopyran-1-one Derivatives

Key Observations:

Substituent Effects on Melting Points :

- Polar substituents (e.g., hydroxyl in 3c ) reduce melting points due to disrupted crystal packing from hydrogen bonding. In contrast, methoxy groups (3d ) enhance packing efficiency, raising the melting point to 134°C. The target compound’s isopropyl group is expected to lower the melting point relative to 3d but remain higher than 3e (benzoyl) due to steric hindrance.

Lactone Carbonyl Stability :

- IR lactone C=O stretching frequencies range from 1703–1733 cm⁻¹ across analogs, with electron-withdrawing groups (e.g., benzoyl in 3e ) slightly reducing the frequency. The target compound’s saturated ring may stabilize the lactone carbonyl, resulting in a value near 1720 cm⁻¹ .

NMR and Mass Spectral Trends :

- Hydroxyl protons in 3c appear at δ 5.51–5.87, while methoxy protons in 3d resonate at δ 3.94. For the target compound, the isopropyl group’s methyl protons would likely appear as a multiplet near δ 1.2–1.5. The lactone carbonyl (C=O) in 13C NMR is consistently δ 187 across analogs, suggesting a similar value for the target compound .

Lipophilicity and Bioactivity :

- The octahydro structure and isopropyl group in the target compound would significantly increase lipophilicity (logP) compared to aromatic analogs like 3c–3e . This property may enhance membrane permeability but reduce aqueous solubility, a critical consideration for pharmacological applications.

Limitations and Inferences

- Data Gaps : Direct experimental data for Octahydro-1-isopropyl-3H-2-benzopyran-3-one are absent in the provided evidence. Comparisons rely on structural extrapolation from benzopyran-1-one derivatives.

- Synthetic Challenges : The saturated ring system may complicate synthesis, requiring hydrogenation steps absent in analogs like 3c–3e .

Biological Activity

Octahydro-1-isopropyl-3H-2-benzopyran-3-one, also known by its chemical formula and CAS number 84604-64-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

- Molecular Formula :

- Molar Mass : 196.286 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of octahydro-1-isopropyl-3H-2-benzopyran-3-one against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The results indicated significant inhibitory effects at specific concentrations.

The compound demonstrated a notable decrease in bacterial load in vitro, suggesting its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest.

Octahydro-1-isopropyl-3H-2-benzopyran-3-one has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of inflammatory genes.

Antioxidant Activity

The antioxidant capacity of octahydro-1-isopropyl-3H-2-benzopyran-3-one has also been evaluated using various assays.

Antioxidant Assays

The compound exhibited significant radical scavenging activity in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.